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Compound of Interest

Compound Name:
3-(4-Methoxyphenyl)-2-

methylpropanal

CAS No.: 5462-06-6

Cat. No.: B1581177 Get Quote

Executive Summary
The methoxyphenyl moiety (anisyl group) is a pervasive pharmacophore in medicinal

chemistry, critical for optimizing drug potency, solubility, and metabolic stability. Its biological

significance ranges from the trimethoxyphenyl (TMP) motif found in potent tubulin inhibitors

(e.g., Combretastatin A4) to single methoxy substitutions that modulate the lipophilicity and

receptor binding of anti-inflammatory chalcones. This guide analyzes the mechanistic basis of

these activities, providing researchers with actionable SAR insights and validated experimental

protocols.

Structure-Activity Relationship (SAR) Analysis
The methoxy group (

) is not merely a passive substituent; it actively dictates the physicochemical and
pharmacodynamic profile of a drug candidate.

Electronic and Steric Effects
Electronic: The methoxy group acts as a weak electron-withdrawing group via induction (

) but a strong electron-donating group via resonance (

). This dual nature enriches electron density in the aromatic ring, enhancing
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stacking interactions with receptor pockets (e.g., the colchicine binding site of tubulin).

Steric: The methoxy group is relatively small but can induce conformational restriction. In

biaryl systems (e.g., colchicine, steganacin), ortho-methoxy groups force the rings to twist

out of coplanarity, a conformation often required for bioactivity.

Lipophilicity: Unlike a hydroxyl group, a methoxy group caps the polar oxygen, increasing

lipophilicity (

) and membrane permeability without adding the excessive bulk of longer alkyl chains.

The Trimethoxyphenyl (TMP) Pharmacophore
The 3,4,5-trimethoxyphenyl pattern is a "privileged structure" in oncology. It mimics the

substitution pattern of colchicine and is essential for high-affinity binding to the

-tubulin subunit. Removal or relocation of these methoxy groups typically results in a drastic
loss of cytotoxicity.

Visualization: SAR of Combretastatin A4
The following diagram illustrates the critical SAR features of Combretastatin A4, the archetypal

methoxyphenyl agent.
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Figure 1: SAR analysis of Combretastatin A4, highlighting the role of the trimethoxyphenyl

moiety.
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Therapeutic Mechanisms of Action[1]
Anticancer Activity: Microtubule Destabilization
Polymethoxyphenyl compounds, particularly those resembling the TMP pharmacophore,

function as Microtubule Destabilizing Agents (MDAs).

Target: The colchicine-binding site at the interface of

- and

-tubulin.

Mechanism: Binding prevents the curvature of tubulin dimers necessary for microtubule

assembly. This leads to:

Inhibition of polymerization.[1][2]

Cell cycle arrest at the G2/M phase.

Disruption of the tumor vasculature (Vascular Disrupting Agents - VDAs), causing rapid

necrosis of the tumor core.[3][4]

Anti-inflammatory Activity: NF-κB Modulation
Methoxychalcones and methoxyflavones exert anti-inflammatory effects by targeting the NF-κB

signaling pathway.

Mechanism: They inhibit the phosphorylation of IκB kinase (IKK), preventing the degradation

of IκB and the subsequent nuclear translocation of NF-κB. This downregulates pro-

inflammatory cytokines (IL-6, TNF-

) and enzymes (COX-2, iNOS).

Visualization: Microtubule Destabilization Pathway
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Figure 2: Mechanistic pathway of polymethoxyphenyl compounds inducing tumor necrosis via

tubulin inhibition.

Experimental Protocols
In Vitro Tubulin Polymerization Assay
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This assay is the gold standard for validating direct interaction with tubulin. It measures the

turbidity change at 340 nm or 350 nm as tubulin polymerizes into microtubules.

Reagents:

Purified Tubulin (bovine or porcine brain, >99% pure).

GTP (Guanosine triphosphate).

PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl

).[5][6]

Protocol:

Preparation: Dilute tubulin to 3 mg/mL (approx. 30

M) in PEM buffer containing 1 mM GTP. Keep on ice.

Treatment: Add 5

L of the test compound (dissolved in DMSO) to a 96-well plate. Include a vehicle control
(DMSO only) and a positive control (e.g., Colchicine or Combretastatin A4, 5

M final).

Initiation: Add 95

L of the cold tubulin solution to each well.

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

Analysis: Plot Absorbance vs. Time.

Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

Inhibitor:[2][7] Reduced slope and lower plateau height.
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Anti-inflammatory Screening (Nitric Oxide Inhibition)
Used to assess the activity of methoxyphenyl compounds (e.g., chalcones) in suppressing

inflammatory mediators.

Protocol:

Cell Culture: Seed RAW 264.7 macrophage cells (

cells/well) in 96-well plates. Incubate for 24h.

Induction: Pre-treat cells with test compounds (0.1 - 50

M) for 1 hour, then stimulate with Lipopolysaccharide (LPS, 1

g/mL).

Incubation: Incubate for 24 hours at 37°C, 5% CO

.

Griess Assay: Mix 100

L of culture supernatant with 100

L of Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

Quantification: Measure absorbance at 540 nm. Calculate Nitric Oxide (NO) concentration

using a sodium nitrite standard curve.

Quantitative Data Summary
Table 1 summarizes the impact of methoxy substitution patterns on biological activity, derived

from comparative SAR studies of chalcones and combretastatins.
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Compound
Class

Substitution
Pattern

Target IC50 (Activity) Effect

Combretastatin
3,4,5-trimethoxy

(Ring A)
Tubulin ~2-5 nM

Potent

cytotoxicity;

Microtubule

depolymerization

Combretastatin
3,5-dimethoxy

(Ring A)
Tubulin >1000 nM

Loss of activity

(requires 3,4,5-

pattern)

Chalcone
4-methoxy (Ring

B)
NF-κB / COX-2

~10-20

M

Moderate anti-

inflammatory;

NO suppression

Chalcone
2,4,6-trimethoxy

(Ring A)
Tubulin

~0.1-1

M

Increased

cytotoxicity vs

single methoxy

Flavone
5,6,7,8,3',4'-

hexamethoxy
P-gp Transporter

~0.5

M

Reversal of

multidrug

resistance

(MDR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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